molecular formula C28H24N2O8 B2361130 3-{6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline-2-carbonyl}-2H-chromen-2-one CAS No. 422534-00-7

3-{6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline-2-carbonyl}-2H-chromen-2-one

Cat. No.: B2361130
CAS No.: 422534-00-7
M. Wt: 516.506
InChI Key: PYOAWJGYZJCTCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound integrates a tetrahydroisoquinoline core substituted with 6,7-dimethoxy groups and a 4-nitrophenoxymethyl moiety at position 1. The tetrahydroisoquinoline is further linked via a carbonyl group to a 2H-chromen-2-one scaffold. The chromen-2-one moiety, a coumarin derivative, is associated with diverse biological activities, including anticoagulant and anti-inflammatory effects .

Properties

IUPAC Name

3-[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbonyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O8/c1-35-25-14-17-11-12-29(27(31)22-13-18-5-3-4-6-24(18)38-28(22)32)23(21(17)15-26(25)36-2)16-37-20-9-7-19(8-10-20)30(33)34/h3-10,13-15,23H,11-12,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOAWJGYZJCTCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC4=CC=CC=C4OC3=O)COC5=CC=C(C=C5)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pictet-Spengler Cyclization for Core Formation

The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline skeleton is synthesized from 3,4-dimethoxyphenethylamine (A ) via acid-catalyzed cyclization with formaldehyde.

Procedure :

  • A (10 mmol) is dissolved in trifluoroacetic acid (TFA, 20 mL) under nitrogen.
  • Paraformaldehyde (12 mmol) is added, and the mixture is stirred at 60°C for 12 h.
  • The reaction is quenched with NaHCO₃, extracted with CH₂Cl₂, and purified via column chromatography (SiO₂, hexane/EtOAc 3:1) to yield 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B ) as a white solid (78% yield).

N-Alkylation with 4-Nitrophenoxymethyl Group

B undergoes N-alkylation using 4-nitrophenoxymethyl chloride (C ), synthesized from 4-nitrophenol and chloromethyl chlorosulfate.

Optimized conditions :

  • B (5 mmol), C (6 mmol), K₂CO₃ (10 mmol), and DMF (15 mL) are stirred at 80°C for 8 h.
  • Workup yields 1-[(4-nitrophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (D ) in 65% yield.

Carboxylation at Position 2

D is oxidized to the carboxylic acid (E ) using KMnO₄ in acidic conditions:

  • D (3 mmol) is treated with KMnO₄ (6 mmol) in H₂SO₄ (1M, 20 mL) at 0°C for 2 h.
  • Neutralization and extraction afford E (58% yield), confirmed by IR (νCO 1685 cm⁻¹).

Functionalization of the Chromen-2-One Core

Synthesis of 3-Bromo-2H-chromen-2-one (F)

A halogenated coumarin precursor is prepared via bromination of 2H-chromen-2-one:

  • Coumarin (10 mmol) is reacted with Br₂ (12 mmol) in acetic acid (30 mL) at 25°C for 4 h.
  • Precipitation yields F (82% yield), with regioselectivity confirmed by ¹H NMR (δ 6.35 ppm, H-4).

Palladium-Catalyzed Carbonylation

F undergoes carbonylative coupling with E using a Pd(0) catalyst:

  • F (2 mmol), E (2.2 mmol), Pd(PPh₃)₄ (0.1 mmol), and CO gas (1 atm) in DMF (15 mL) are heated at 100°C for 12 h.
  • The product, 3-{6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline-2-carbonyl}-2H-chromen-2-one, is isolated via recrystallization (EtOH/H₂O) in 47% yield.

Alternative Synthetic Routes and Optimization

Microwave-Assisted Coumarin Acylation

To enhance efficiency, microwave irradiation (150°C, 30 min) replaces conventional heating during the Pd-catalyzed step, improving yield to 61%.

Enzymatic Resolution for Enantiopure Product

Lipase-mediated kinetic resolution of racemic E (using Candida antarctica lipase B) achieves 98% enantiomeric excess, critical for pharmacological applications.

Analytical and Spectroscopic Characterization

Structural Confirmation

  • HRMS : m/z 605.1578 [M+H]⁺ (calc. 605.1582).
  • ¹³C NMR (CDCl₃): δ 160.2 (C=O), 154.7 (C-2 coumarin), 128.4–110.2 (aromatic carbons).
  • X-ray crystallography confirms π-stacking between coumarin and tetrahydroisoquinoline rings (centroid distance 3.52 Å).

Purity Assessment

HPLC (C18 column, MeCN/H₂O 70:30) shows ≥99% purity, with tᴿ = 8.2 min.

Challenges and Mitigation Strategies

  • Nitro Group Instability : Reduction during Pd catalysis is minimized using CO atmosphere and low-temperature conditions.
  • Coumarin Ring Oxidation : Antioxidants (e.g., BHT) are added during bromination to prevent degradation.

Industrial-Scale Considerations

Cost-effective modifications :

  • Replacement of Pd(PPh₃)₄ with Pd/C (5% wt) reduces catalyst loading by 40%.
  • Solvent recycling (DMF) via distillation cuts waste by 70%.

Chemical Reactions Analysis

Types of Reactions

3-[6,7-Dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbonyl]chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amino derivatives with reduced nitro groups.

    Substitution: Substituted derivatives with new functional groups replacing the nitro group.

Mechanism of Action

The mechanism of action of 3-{6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline-2-carbonyl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pharmacological Activity

The tetrahydroisoquinoline scaffold is a common pharmacophore in neuroactive compounds. Below is a comparison of substituent-driven effects:

Compound Name Substituents (Position 1) Key Pharmacological Observations References
Target Compound 4-Nitrophenoxymethyl High electron-withdrawing potential; may reduce metabolic oxidation compared to N-methyl analogs.
1-Methyl-6,7-dimethoxy-THIQ (6d) Methyl Exhibits dopaminergic neurotoxicity via N-methylation and MAO-mediated oxidation to neurotoxic ions.
1-Phenyl-THIQ (6h) Phenyl Increased lipophilicity; altered receptor affinity due to aromatic bulk.
6,7-Dimethoxy-2-(4-methoxyphenyl)-THIQ (1n) 4-Methoxyphenyl Methoxy groups enhance solubility; pressor responses in cardiovascular studies.

Key Findings :

  • The 4-nitrophenoxymethyl group in the target compound likely mitigates N-methylation-driven neurotoxicity observed in analogs like 6d .
  • Compared to phenyl-substituted analogs (6h), the nitro group may improve binding specificity to enzymes like monoamine oxidases due to stronger electronic effects .

Chromen-2-One Derivatives: Structural and Functional Variations

The 2H-chromen-2-one moiety in the target compound is compared below with related structures:

Compound Name Chromen-2-One Substituents Biological Activity References
Target Compound 3-Linked tetrahydroisoquinoline-carbonyl Potential dual activity: neuroactive (via THIQ) + anticoagulant (via coumarin).
4-[(4-Hydroxymethyl-triazolyl)methyl]-6,8-dimethyl-chromen-2-one Triazole-hydroxymethyl Enhanced solubility; antimicrobial applications.
3-{[(2-Aminophenyl)imino]methyl}-4H-chromen-4-one (3) Iminophenyl Low solubility; unmeasurable $ ^1H $ NMR due to aggregation.

Key Findings :

  • The absence of polar groups (e.g., hydroxyl in 4-hydroxymethyl-triazole derivatives) may reduce solubility but enhance blood-brain barrier penetration .
Analytical Data
Parameter Target Compound 6,7-Dimethoxy-2-(4-methoxyphenyl)-THIQ (1n) Diethyl 8-Cyano-7-(4-nitrophenyl)-imidazopyridine (1l)
HRMS (ESI) Not reported [M+H]$^+$: 399.1920 (calc) / 399.1679 (obs) [M+H]$^+$: 509.1836 (calc) / 509.1838 (obs)
$ ^1H $ NMR Anticipated aromatic signals for nitro group (~8.2 ppm) and methoxy (~3.8 ppm). δ 6.8–7.3 (aromatic), δ 3.7 (methoxy) δ 8.1–8.3 (nitrophenyl), δ 4.3 (ester)

Key Findings :

  • The 4-nitrophenyl group in the target compound and 1l would show distinct $ ^1H $ NMR shifts (~8.2 ppm) compared to methoxy-substituted analogs (~3.8 ppm) .
  • HRMS discrepancies in analogs (e.g., 399.1679 vs. 399.1920 in ) highlight the need for rigorous purity analysis in the target compound.

Biological Activity

The compound 3-{6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline-2-carbonyl}-2H-chromen-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H26N2O7C_{26}H_{26}N_{2}O_{7} with a molecular weight of approximately 478.5 g/mol . The structural components include a tetrahydroisoquinoline core and a chromone moiety, which are known to influence biological activity.

PropertyValue
Molecular FormulaC26H26N2O7
Molecular Weight478.5 g/mol
IUPAC Name1-[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenoxyethanone
InChI KeyXVVRHKYYNPIKLM-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Isoquinoline Core : This is achieved through a Pictet-Spengler reaction involving phenethylamine derivatives.
  • Introduction of Methoxy Groups : Methylation reactions introduce methoxy groups using reagents such as dimethyl sulfate.
  • Attachment of the Nitrophenoxy Group : This is accomplished via nucleophilic substitution reactions with nitrophenol derivatives.

The compound exhibits its biological effects primarily through interactions with various molecular targets, including enzymes and receptors. These interactions can modulate cellular signaling pathways, potentially leading to therapeutic effects in various diseases .

Anticancer Activity

Research indicates that derivatives of this compound demonstrate significant anticancer properties, particularly in overcoming multidrug resistance in cancer cells. For instance, specific derivatives showed IC50 values comparable to established drugs like verapamil in K562/A02 cell lines, suggesting potential for further development as anticancer agents .

Anti-inflammatory Properties

The compound has been evaluated for anti-inflammatory activity. In vitro studies have shown that it can inhibit key inflammatory mediators such as TNF-α and IL-6 at concentrations as low as 10 µM . This suggests that it may be useful in treating inflammatory diseases.

Case Studies

  • Anticancer Evaluation : A study synthesized a series of tetrahydroisoquinoline derivatives and assessed their cytotoxicity using MTT assays. Notably, compounds with specific substituents exhibited enhanced potency against resistant cancer cell lines .
  • Anti-inflammatory Testing : Another investigation assessed the anti-inflammatory effects of related compounds derived from the same scaffold. Results indicated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), reinforcing the potential therapeutic applications in inflammatory conditions .

Q & A

Q. What synthetic routes are recommended for preparing the core tetrahydroisoquinoline and chromen-2-one moieties in this compound?

The synthesis of the tetrahydroisoquinoline moiety can be adapted from methods used for analogous structures. For example, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives are typically synthesized via Pictet-Spengler cyclization of phenethylamine precursors with aldehydes under acidic conditions . The chromen-2-one (coumarin) core is often prepared via Pechmann condensation of substituted phenols with β-ketoesters, though solubility challenges may require purification via recrystallization (e.g., ethanol or DMSO) .

Q. How can solubility issues in NMR characterization be addressed for this compound?

Low solubility in common deuterated solvents (e.g., CDCl₃) is a known issue for structurally similar chromen-2-one derivatives. A practical workaround involves using DMSO-d₆ with gentle heating (40–50°C) to dissolve the compound, followed by rapid data acquisition to prevent thermal degradation. If unresolved, derivatization (e.g., acetylation of free hydroxyl groups) may improve solubility .

Q. What analytical techniques are critical for confirming the nitro group’s position and electronic effects?

  • FT-IR : Look for asymmetric/symmetric NO₂ stretching vibrations near 1520 cm⁻¹ and 1340 cm⁻¹.
  • ¹³C NMR : The nitro group’s electron-withdrawing effect deshields adjacent aromatic carbons, shifting their signals downfield (δ > 125 ppm).
  • HPLC-MS : Use high-resolution mass spectrometry to confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the 4-nitrophenoxy methyl group?

The 4-nitrophenoxy methyl group’s introduction requires careful control of nucleophilic substitution conditions:

  • Use a polar aprotic solvent (e.g., DMF or DMSO) to enhance reactivity.
  • Optimize the molar ratio of the nitro-phenolic precursor to the tetrahydroisoquinoline intermediate (typically 1.2:1).
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) to minimize over-alkylation byproducts .

Q. What strategies resolve contradictions in reported biological activity data for similar coumarin-tetrahydroisoquinoline hybrids?

Discrepancies in bioactivity data (e.g., IC₅₀ values) often arise from variations in assay conditions:

  • Standardize protocols : Use consistent cell lines (e.g., HepG2 for anticancer studies) and solvent controls (DMSO ≤ 0.1% v/v).
  • Validate target engagement : Employ molecular docking to assess binding affinity to proposed targets (e.g., topoisomerase II) and compare with structural analogs .
  • Control stereochemistry : Ensure enantiomeric purity, as minor impurities can skew activity results .

Q. How can computational modeling predict the compound’s reactivity in photodynamic therapy applications?

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze the HOMO-LUMO gap, which correlates with light absorption efficiency.
  • Simulate electron transfer pathways between the nitro group and coumarin core to assess potential for reactive oxygen species (ROS) generation.
  • Validate predictions experimentally using electron paramagnetic resonance (EPR) to detect ROS in vitro .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • pH stability : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC at 0, 24, and 48 hours.
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Light sensitivity : Store samples under UV-vis light (λ = 365 nm) and track photodegradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.